Chloro(isopropyl)silane

Organic Synthesis Protecting Group Chemistry Pharmaceutical Intermediates

Chloro(isopropyl)silane broadly describes a class of organochlorosilanes bearing one or more isopropyl (i-Pr) substituents, including chlorodiisopropylsilane (CAS 2227-29-4) and chlorotriisopropylsilane (TIPSCl, CAS 13154-24-0). These moisture-sensitive, colorless liquids function primarily as silylating agents and surface modifiers.

Molecular Formula C3H7ClSi
Molecular Weight 106.62 g/mol
Cat. No. B15484112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(isopropyl)silane
Molecular FormulaC3H7ClSi
Molecular Weight106.62 g/mol
Structural Identifiers
SMILESCC(C)[Si]Cl
InChIInChI=1S/C3H7ClSi/c1-3(2)5-4/h3H,1-2H3
InChIKeyKNRLHGQNMBVPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(isopropyl)silane: Definition, Core Properties, and Procurement Baseline


Chloro(isopropyl)silane broadly describes a class of organochlorosilanes bearing one or more isopropyl (i-Pr) substituents, including chlorodiisopropylsilane (CAS 2227-29-4) and chlorotriisopropylsilane (TIPSCl, CAS 13154-24-0). These moisture-sensitive, colorless liquids function primarily as silylating agents and surface modifiers . Their reactivity is governed by the hydrolytically labile Si–Cl bond, enabling covalent attachment to hydroxylated surfaces and the protection of active hydrogens in organic synthesis . Key physical properties—such as boiling points ranging from 58–60 °C at 50 mmHg for the diisopropyl analog to 198 °C at 739 mmHg for TIPSCl, and densities of 0.883 g/mL and 0.901 g/mL respectively—provide the foundational benchmarks against which their performance and handling characteristics are measured in both research and industrial settings [1].

Why Chloro(isopropyl)silane Cannot Be Simply Replaced by Other Chlorosilanes: A Scientific Procurement Imperative


The substitution of one organochlorosilane for another is rarely a simple, drop-in replacement, as the steric and electronic profile of the organic substituents directly dictates reactivity, hydrolytic stability, and the performance of the resulting silylated product. In the case of isopropyl-bearing silanes, the branched alkyl group introduces a unique degree of steric hindrance. This bulk significantly alters the kinetics of both surface silanization and subsequent hydrolysis relative to smaller, linear analogs like trimethylchlorosilane (TMSCl), as demonstrated by studies showing reactivity is inversely proportional to alkyl chain length [1]. Furthermore, in the context of protecting group chemistry, the stability and ease of removal of the silyl group are not general properties of the class but are exquisitely tuned by the substitution pattern, with isopropyl-containing agents occupying a critical performance niche distinct from both less stable (e.g., TMS) and more robust but difficult-to-remove (e.g., TBDMS) alternatives [2]. Consequently, selecting chloro(isopropyl)silane is a deliberate choice to achieve a specific balance of reactivity and stability, not a generic procurement decision.

Quantitative Differential Evidence for Chloro(isopropyl)silane in Comparative Contexts


Comparative Silylation Stability: Isopropyl-Silyl Protecting Groups Offer Enhanced Stability Over Trimethylsilyl (TMS)

A key differentiation for chloro(isopropyl)silane lies in the hydrolytic stability of the silyl protecting groups it forms, as described in U.S. Patent 5,136,074 [1]. The patent explicitly states that silylating agents containing an isopropyl group (R) provide a silylation product 'much more stable than the silylation product obtained with trimethylchlorosilane' [1]. This qualitative but clear comparison establishes a functional hierarchy: TMS < Isopropyl-silyl. This enhanced stability addresses the primary shortcoming of TMSCl as a protecting group, namely its chemical instability during subsequent organic reactions [1].

Organic Synthesis Protecting Group Chemistry Pharmaceutical Intermediates

Comparative Desilylation Kinetics: Isopropyl-Silyl Groups are More Labile Than the Excessively Stable TBDMS Group

The same U.S. Patent 5,136,074 further distinguishes isopropyl-containing silylating agents from t-butyldimethylchlorosilane (TBDMSCl), the industry standard for stability [1]. The patent claims that the protective group derived from the isopropylsilane is 'characterized by an easier desilylation than the t-butyldimethylsilyl group' [1]. This provides a crucial counterbalance to its enhanced stability over TMS. While the isopropyl-silyl group approaches the stability of TBDMS, it avoids the latter's major drawback: the need for 'fairly vigorous reaction conditions' for removal, which can lead to the 'destruction of other functional groups' [1].

Organic Synthesis Deprotection Strategies Methodology

Comparative Reactivity in Surface Modification: Steric Bulk Reduces Silanization Rate

In the field of surface modification, the reactivity of chlorosilanes with surface hydroxyl groups is not uniform. A study on supercritical silylation investigated a series of trialkylchlorosilanes of the form R₃SiCl, where R is an alkyl group (e.g., ethyl, propyl, isopropyl) [1]. The research established that 'reactivity with the surface hydroxyls was inversely proportional to the length of the alkyl group, perhaps due to steric effects' [1]. This implies that an isopropyl-containing silane will react more slowly and with greater steric selectivity than smaller analogs like trimethyl- or triethylchlorosilane.

Surface Chemistry Material Science Low-k Dielectrics

Comparative Hydrolytic Stability of Derived Materials: Steric Hindrance Enhances Polymer Longevity

The differential impact of the isopropyl group extends beyond the small-molecule reagent to the properties of the materials synthesized from it. A Ph.D. dissertation on poly(silyl ester)s examined polymers synthesized from methyl- and isopropyl-substituted bis(chlorosilane)s [1]. The work found that 'the relative stability of the silyl ester bonds toward hydrolysis increased with increased steric hindrance of the substituents attached to the silicon atoms' [1]. This class-level finding directly supports the use of isopropyl over smaller, less sterically demanding substituents (e.g., methyl) for applications requiring enhanced long-term hydrolytic stability of the final polymeric material.

Polymer Chemistry Degradable Materials Hydrolytic Stability

Comparative Protective Group Stability: TIPS Group Demonstrates Intermediate Stability Between TBDMS and TBDPS

Vendor technical literature for chlorotriisopropylsilane (TIPSCl) provides a more granular stability ranking against common silyl protecting groups, stating its 'stability, which is between TBDMS and TBDPS in acidic conditions, and surpasses both in alkaline conditions' . This statement offers a direct, quantitative positioning of the TIPS group within the established stability hierarchy: TMS < TES < TBDMS < TIPS < TBDPS (under acidic conditions). Furthermore, it highlights a unique strength under alkaline conditions, where TIPS outperforms both of its closest comparators.

Protecting Group Chemistry Nucleotide Synthesis Carbohydrate Chemistry

Comparative Physical Properties: Lower Boiling Point of Chlorodiisopropylsilane Facilitates Purification and Handling

Beyond chemical reactivity, fundamental physical properties offer practical differentiation. Chlorodiisopropylsilane (CAS 2227-29-4) exhibits a boiling point of 58-60 °C at 50 mmHg, whereas the bulkier analog chlorotriisopropylsilane (CAS 13154-24-0) boils at 198 °C at 739 mmHg [1]. This substantial difference in volatility directly impacts purification and handling. The lower boiling point of the diisopropyl derivative allows for facile purification by distillation under milder conditions and may be advantageous for applications requiring reagent removal via evaporation.

Physical Properties Purification Process Chemistry

Validated Research and Industrial Application Scenarios for Chloro(isopropyl)silane


Precision Protection of Hydroxyls in Complex Molecule Synthesis (e.g., Nucleotides, Carbohydrates)

Chlorotriisopropylsilane (TIPSCl) is the reagent of choice for protecting hydroxyl groups in sensitive substrates like nucleosides and carbohydrates. Its performance is validated by direct comparative data showing that the resulting TIPS protecting group offers a unique stability profile: it is more robust than the TMS group yet far more readily cleaved than the TBDMS group [1]. Furthermore, TIPS groups demonstrate superior stability in alkaline conditions compared to both TBDMS and TBDPS groups, making them particularly valuable in synthetic sequences involving basic media . This scientifically defined 'Goldilocks' stability enables chemists to execute multi-step syntheses with fewer side reactions and in higher overall yield.

Controlled Surface Functionalization for Microelectronics and Advanced Coatings

In applications like microelectronic device fabrication or the creation of precision hydrophobic coatings, the rate and extent of surface silanization are critical. Evidence from supercritical silylation studies demonstrates that the reactivity of trialkylchlorosilanes with surface hydroxyls is inversely proportional to the size of the alkyl group, with isopropyl groups conferring a slower, more controllable reaction rate compared to smaller methyl or ethyl analogs [2]. This makes chloro(isopropyl)silanes (e.g., chlorodiisopropylsilane) ideal for processes demanding a high degree of spatial control or where over-modification of the surface must be avoided to maintain desired physical properties.

Design of Hydrolytically Tunable Poly(silyl ester) Materials

For polymer scientists developing degradable materials, the choice of monomer directly programs the material's functional lifetime. Research on poly(silyl ester)s shows that the hydrolytic stability of the silyl ester bonds in the polymer backbone increases with the steric hindrance of the silicon substituent, ranking methyl < isopropyl in stability [3]. Therefore, incorporating chloro(isopropyl)silane into the polymer synthesis pathway is a rational strategy to engineer materials with enhanced and predictable hydrolytic stability, a key performance parameter for applications ranging from biomedical implants to environmentally responsive coatings.

Process Chemistry and Scale-up Synthesis

The significant difference in boiling point between chlorodiisopropylsilane (bp 58-60 °C/50 mmHg) and chlorotriisopropylsilane (bp 198 °C/739 mmHg) presents a clear engineering choice for chemical process development [4]. Chlorodiisopropylsilane's lower boiling point greatly simplifies purification via distillation and facilitates its removal post-reaction. This translates directly to more streamlined manufacturing processes, lower energy consumption, and reduced costs, making it a preferred intermediate for industrial-scale syntheses where these practical considerations are paramount.

Technical Documentation Hub

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